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Compound of Interest

Compound Name: Isopropyldiphenylphosphine

Cat. No.: B1266036

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyldiphenylphosphine, also known as diphenyl(propan-2-yl)phosphane, is a tertiary
phosphine ligand widely employed in organometallic chemistry and catalysis. Its unique steric
and electronic properties, derived from the bulky isopropyl group and two phenyl substituents,
make it a valuable ligand for a variety of transition metal-catalyzed cross-coupling reactions.
This guide provides a comprehensive overview of its chemical and physical properties, safety
information, synthesis, and key applications, with a focus on its role in facilitating challenging
chemical transformations relevant to pharmaceutical and materials science research.

Physicochemical and Computational Properties

Isopropyldiphenylphosphine is a white to off-white crystalline solid at room temperature. Its
properties are summarized in the tables below.

Table 1: General and Physicochemical Properties
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Property Value Reference(s)
CAS Number 6372-40-3 [1][2]
Molecular Formula CisHi7P [1]

Molecular Weight 228.27 g/mol [11[2]
Appearance White to off-white crystalline 3]

solid/flakes

Melting Point 40-43 °C [1][2]

Boiling Point 165 °C at 11 mmHg [1112]

Flash Point 113 °C (235.4 °F) - closed cup [11[2]

Quantitative data is not widely
published. It is generally
soluble in common organic

Solubility solvents like tetrahydrofuran [4]
(THF), dioxane, toluene, and
dichloromethane. It is

immiscible with water.

Table 2: Structural and Computational Data

Identifier Value Reference(s)

SMILES String CC(C)P(clcceecl)c2cecccec?2 [1112]

LLZAIAIZAVMQIG-
InChl Key [1112]
UHFFFAOYSA-N

LogP (calculated) 3.5277 N/A
Topological Polar Surface Area

poiog 0 A2 N/A
(TPSA)
Number of Rotatable Bonds 3 N/A

Spectroscopic Data
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Detailed spectroscopic data is crucial for the identification and characterization of
Isopropyldiphenylphosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for characterizing this compound. The
following chemical shifts have been reported:

Chemical Shift ()
Nucleus Solvent Reference(s)

in ppm

3P NMR CH2Cl2 2.26 (singlet) N/A

1.06 (doublet of
doublets, 6H), 2.43

1H NMR CDClIs N/A
(heptet, 1H), 7.23 —

7.57 (multiplet, 10H)

19.6 (d, J(P,C) = 17.9
Hz), 24.9 (d, J(P,C) =
8.27 Hz), 128.2 (d,
J(P,C) = 6.9 Hz),
13C NMR CDCls N/A
128.5 (s), 133.4 (d,
J(P,C) = 18.8 Hz),
137.5(d, J(P,C) = 13.8
Hz)

Infrared (IR) Spectroscopy

A specific, publicly available IR spectrum for Isopropyldiphenylphosphine is not readily
found. However, the expected characteristic absorption bands based on its functional groups
are:

e 3100-3000 cm~1: Aromatic C-H stretching.
e 3000-2850 cm~1: Aliphatic C-H stretching from the isopropyl group.

e 1600-1450 cm~*: Aromatic C=C ring stretching.
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e ~1465 cm~1: C-H bending (scissoring) of the isopropyl methyl groups.
e ~1435 cm~1: P-Ph (P-C aromatic) stretching.

e ~740 and ~700 cm~1: C-H out-of-plane bending for monosubstituted benzene rings.

Mass Spectrometry (MS)

While a specific public mass spectrum for Isopropyldiphenylphosphine is not available, the
expected fragmentation pattern under Electron lonization (EI-MS) would likely involve:

e Molecular lon (M*): A peak at m/z = 228.

o Major Fragments: Loss of the isopropyl group ([M-43]*) to give the diphenylphosphinyl cation
at m/z = 185. Fragmentation of the phenyl rings could also be observed.

Synthesis

Isopropyldiphenylphosphine can be synthesized via the reaction of a diphenylphosphide salt
with an isopropyl halide. While a detailed, peer-reviewed protocol for this specific compound is
not readily available, a representative experimental procedure based on known transformations
is provided below.

Experimental Protocol: Synthesis of
Isopropyldiphenylphosphine

This protocol describes the formation of a diphenylphosphide intermediate followed by
quenching with an isopropyl electrophile.

Reaction Scheme:

e PPhs + 2 Li - LiPPhz2 + LiPh

e LiPPh2 + (CH3)2CHCI — (CsHs)2PCH(CH3)2 + LiCl
Materials and Reagents:

e Triphenylphosphine (PPhs)
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e Lithium metal

e 2-Chloropropane (or 2-Bromopropane)

e Anhydrous Tetrahydrofuran (THF)

o Degassed deionized water

e Anhydrous Hexane

o Standard Schlenk line and glassware

e Magnetic stirrer and stir bars

Procedure:

e Preparation of Lithium Diphenylphosphide (LiPPhz2):

o In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add
triphenylphosphine (1 equivalent) and freshly cut lithium metal (2 equivalents).

o Add anhydrous THF via cannula to dissolve the triphenylphosphine.

o Stir the reaction mixture vigorously at room temperature. The reaction progress can be
monitored by the formation of a deep red-orange solution, which typically takes several
hours.

¢ Reaction with Isopropyl Halide:
o Once the formation of LiPPhz is complete, cool the reaction flask to 0 °C using an ice bath.
o Slowly add 2-chloropropane (1.1 equivalents) dropwise to the stirred solution via syringe.

o After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature. Stir for an additional 4-6 hours. The disappearance of the red color indicates
the consumption of the phosphide.

o Work-up and Purification:
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o Carefully quench the reaction by the slow addition of degassed water.

o Transfer the mixture to a separatory funnel and extract with an organic solvent such as
diethyl ether or ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

o Filter the solution and remove the solvent under reduced pressure to yield the crude
product.

o The product can be purified by vacuum distillation or recrystallization from a solvent like
hexane to yield Isopropyldiphenylphosphine as a white solid.

Step 2: Alkylation

+THF, 0°C to RT Step 3: Products

2-Chloropropane

Step 1: Phosphide Formation :
Isopropyldiphenylphosphine
Lithium (LI) +THF +THF, 0°C o RT _

Lithium Diphenylphosphide (LiPPh2)

+THF —t - -

Lithium Chloride (LiCl)

Triphenylphosphine (PPh3) | | _____________________ L

Phenyllithium (LiPh)

Click to download full resolution via product page

Synthesis workflow for Isopropyldiphenylphosphine.

Applications in Catalysis

Isopropyldiphenylphosphine serves as a moderately bulky, electron-rich monodentate
phosphine ligand. This combination is effective for stabilizing palladium catalysts and promoting
key steps (oxidative addition and reductive elimination) in cross-coupling reactions.

Key Reactions:
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e Buchwald-Hartwig Amination: Formation of C-N bonds by coupling aryl halides/triflates with
amines.[5]

e Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling aryl halides/triflates with
boronic acids or esters.[6][7]

e Heck Reaction: Formation of C-C bonds by coupling aryl halides with alkenes.
e Negishi Coupling: C-C bond formation between organozinc compounds and organohalides.

e Sonogashira Coupling: C-C bond formation between terminal alkynes and aryl or vinyl
halides.

The steric bulk of the isopropyl group is often sufficient to promote reductive elimination without
being so large as to completely inhibit oxidative addition, striking a balance that leads to
efficient catalysis for a range of substrates.

Facilitates Facilitates Facilitates Facilitates Facilitates Facilitates

Buchwald-Hartwig Suzuki-Miyaura Heck Reaction Negishi Coupling Sonogashira Coupling Other Catalytic
Amination (C-N) Coupling (C-C) (C-C) (C-C) (C-C) Reactions

Click to download full resolution via product page

Major applications of Isopropyldiphenylphosphine in catalysis.

Experimental Protocol: Representative Buchwald-
Hartwig Amination

While a protocol explicitly citing Isopropyldiphenylphosphine is not readily available, the
following procedure for a similar bulky phosphine ligand (e.g., a biaryl phosphine) is a
representative template for the amination of an aryl bromide.

Reaction: Aryl Bromide + Amine - N-Aryl Amine
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Materials and Reagents:

Palladium(ll) Acetate [Pd(OAc)z] or a suitable Pd(0) precatalyst

» Isopropyldiphenylphosphine (or similar phosphine ligand, typically 1.5-2.0 mol equivalent
relative to Pd)

e Aryl Bromide (1.0 equivalent)

e Amine (1.2-1.4 equivalents)

e Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

¢ Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
e Schlenk tube or reaction vial with a septum cap

e Magnetic stirrer and stir bars

Procedure:

e Reaction Setup:

o To a flame-dried Schlenk tube under an inert atmosphere, add the Pd precatalyst (e.g., 1-2
mol%), Isopropyldiphenylphosphine (e.g., 2-4 mol%), and sodium tert-butoxide (1.4
mmol).

o Add the aryl bromide (1.0 mmol).

o Seal the tube with a septum cap, evacuate, and backfill with argon or nitrogen (repeat
three times).

o Addition of Reagents:
o Through the septum, add the anhydrous, degassed solvent (e.g., 2-3 mL of toluene).
o Add the amine (1.2-1.4 mmol) via syringe.

o Ensure the stir bar is spinning to create a homogeneous mixture.
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e Reaction:

o Place the sealed reaction tube in a preheated oil bath at the desired temperature (typically
80-110 °C).

o Monitor the reaction progress by TLC or GC-MS. Reactions are often complete within 2-24
hours.

e Work-up and Purification:
o Once the reaction is complete, cool the mixture to room temperature.

o Dilute with ethyl acetate and filter through a short pad of celite to remove palladium
residues and inorganic salts.

o Wash the celite pad with additional ethyl acetate.
o Concentrate the filtrate under reduced pressure.

o Purify the crude product by flash column chromatography on silica gel.
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General experimental workflow for a Buchwald-Hartwig amination.
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Safety and Handling

Isopropyldiphenylphosphine is an irritant and should be handled with appropriate personal

protective equipment (PPE). It is combustible and air-sensitive, though less pyrophoric than

more basic phosphines.

ble 3: | and : formati

Category Codes Description
Signal Word Warning
Pictogram GHSO07 (Exclamation Mark)

Hazard Statements

H315, H319, H335

Causes skin irritation. Causes
serious eye irritation. May

cause respiratory irritation.

Precautionary Statements

P261, P264, P280,
P302+P352,
P305+P351+P338

Avoid breathing dust. Wash
skin thoroughly after handling.
Wear protective gloves/eye
protection. IF ON SKIN: Wash
with plenty of soap and water.
IF IN EYES: Rinse cautiously
with water for several minutes.
Remove contact lenses, if
present and easy to do.

Continue rinsing.

Storage

Store in a well-ventilated
place. Keep container tightly

closed. Store locked up.

Target Organs

Respiratory system

[1](2]

PPE

Safety glasses, chemical-
resistant gloves, lab coat, N95

dust mask.

[1](2]

Handling Recommendations: Handle under an inert atmosphere (e.g., argon or nitrogen) to

prevent oxidation. Store in a cool, dry place away from sources of ignition.
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Conclusion

Isopropyldiphenylphosphine is a versatile and effective monodentate phosphine ligand for a
range of important palladium-catalyzed cross-coupling reactions. Its balance of steric bulk and
electronic properties enables high catalytic activity for the synthesis of complex organic
molecules. Proper handling and storage under inert conditions are essential to maintain its
reactivity and ensure laboratory safety. This guide provides the core technical information
required for its successful application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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